molecular formula C17H23NO2 B2947925 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one CAS No. 1421528-83-7

1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one

Katalognummer: B2947925
CAS-Nummer: 1421528-83-7
Molekulargewicht: 273.376
InChI-Schlüssel: ZNXPIKGYNSQCCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one is a bicyclic organic compound featuring a 3-oxa-9-azabicyclo[3.3.1]nonane core fused with a 2-phenylbutan-1-one moiety. The bicyclo[3.3.1]nonane framework consists of two fused six-membered rings, with an oxygen atom at position 3 and a nitrogen atom at position 7.

Eigenschaften

IUPAC Name

1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-2-16(13-7-4-3-5-8-13)17(19)18-14-9-6-10-15(18)12-20-11-14/h3-5,7-8,14-16H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXPIKGYNSQCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C3CCCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions. One common approach is the radical cyclization method, which can be mediated by reagents such as samarium(II) iodide (SmI2) to achieve the desired ring closure . Another method involves the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Wirkmechanismus

The mechanism of action of 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-Oxa-9-azabicyclo[3.3.1]nonan-7-one Derivatives

  • Compound: 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS: 926658-87-9) Structure: Features a ketone group at position 7 instead of the phenylbutanone chain. Synthesis: Prepared via stereoselective cyclization reactions, often using chiral catalysts to control the bicyclic framework . Applications: Serves as a precursor for nitroxyl radicals (e.g., oxa-keto-ABNO) with applications in catalysis and bioconjugation .

2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one (CAS: 34025-58-6)

  • Structure : Lacks the 3-oxa group but includes two phenyl groups at positions 2 and 3.
  • Synthesis : Synthesized via Mannich-type reactions followed by cyclization, yielding a rigid, planar structure .
  • Crystallography: X-ray studies reveal non-covalent interactions (e.g., C–H···π) that stabilize the crystal lattice, contrasting with the more polar 3-oxa derivatives .

1-Methyl-2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one

  • Structure : Methoxy groups at the ortho positions of the aryl rings enhance steric bulk and electronic effects.
  • Crystallographic Data : Bond angles and torsional strain differ significantly from the target compound due to methoxy substituents (e.g., C–O–C angles ≈ 117°) .

Functionalized Derivatives

N-Acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonane-thiadiazoles

  • Structure : Thiadiazole-spiro derivatives with acetylated amines (e.g., compounds 3a and 3b in ).
  • Synthesis : Multi-step protocols involving condensation, acetylation, and spirocyclization .
  • Bioactivity : Demonstrated inhibitory activity against SARS-CoV-2 Mpro (IC₅₀ ≈ 2–5 µM), attributed to the thiadiazole moiety’s hydrogen-bonding capacity .

3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (CAS: 1211158-75-6)

  • Structure : Hydroxyl and isopropyl groups introduce hydrogen-bonding and hydrophobic interactions.
  • Applications : Investigated for chiral resolution in asymmetric synthesis .

Comparative Data Table

Compound Name Substituents Key Properties Applications References
1-(3-Oxa-9-azabicyclo[...]-2-phenylbutan-1-one 3-Oxa, 9-aza, 2-phenylbutan-1-one High polarity due to ketone; potential for H-bonding Drug discovery (hypothetical)
3-Oxa-9-azabicyclo[...]nonan-7-one 7-ketone, 3-oxa, 9-aza Chiral scaffold; stable to oxidation Catalysis, bioconjugation
2,4-Diphenyl-3-azabicyclo[...]nonan-9-one 2,4-diphenyl, 9-ketone Planar structure with C–H···π interactions Crystallography studies
N-Acetyl-2,4-diphenyl-3-azabicyclo[...]thiadiazole Thiadiazole, acetyl, diphenyl SARS-CoV-2 Mpro inhibition Antiviral research

Key Findings and Implications

Substituent Effects :

  • The 3-oxa group increases polarity and rigidity compared to purely azabicyclic analogs, influencing solubility and binding specificity .
  • Phenyl and methoxy substituents enhance steric hindrance and electronic interactions, critical for receptor binding in bioactive compounds .

Synthetic Challenges: Stereoselective synthesis of the bicyclo[3.3.1]nonane core requires precise control, often achieved via lithium amide-mediated cyclizations or Mannich reactions .

Biological Relevance :

  • Thiadiazole and spiro derivatives show promise as enzyme inhibitors, highlighting the scaffold’s versatility in medicinal chemistry .

Biologische Aktivität

1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one, a complex bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a phenylbutanone moiety, contributing to its unique reactivity and biological profile. Its IUPAC name reflects its complex structure, which includes an oxa bridge and a nitrogen atom in the bicyclic framework.

Antimicrobial Properties

Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one possess anticancer properties. For example, N-substituted analogs have been identified as potent ligands for σ2 receptors, which are implicated in cancer cell proliferation and survival pathways . These findings indicate that this compound might modulate key signaling pathways involved in tumor growth.

The biological activity of 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one is believed to involve interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may alter enzyme activity or receptor binding affinities, leading to downstream effects on cellular processes.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various 9-azabicyclo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the bicyclic structure enhanced antimicrobial potency, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for effective compounds .

Study on Anticancer Properties

In another study focused on anticancer activity, researchers synthesized multiple derivatives based on the 9-azabicyclo framework and tested their effects on human breast cancer cell lines. Compounds showed IC50 values as low as 0.5 µM, demonstrating significant cytotoxicity against cancer cells while sparing normal cells .

Data Tables

Biological Activity MIC (µg/mL) IC50 (µM)
Antimicrobial0.5 - 4-
Anticancer-0.5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.